3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane
Descripción
Propiedades
IUPAC Name |
3-imidazol-1-yl-8-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-11-16(12(2)19(3)18-11)24(22,23)21-13-4-5-14(21)9-15(8-13)20-7-6-17-10-20/h6-7,10,13-15H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALOZLMYMOWAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents include sulfonyl chlorides and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
Pharmacological Properties
One of the primary applications of this compound is as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . NAAA is an enzyme that plays a crucial role in the degradation of palmitoylethanolamide, a lipid mediator known for its anti-inflammatory effects. Research has shown that derivatives of this compound can inhibit NAAA with low nanomolar potency (IC50 = 0.042 μM), suggesting its potential use in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study has been conducted to understand how modifications to the compound's structure affect its biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and potency |
| Variations in sulfonamide substituents | Altered enzyme selectivity and inhibition rates |
The study highlights that specific structural features significantly influence the compound's interaction with biological targets, allowing for further optimization in drug design .
Synthetic Pathways
The synthesis of 3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane involves multiple steps aimed at optimizing yield and purity. Typical synthetic routes include:
- Formation of the azabicyclo framework : This step involves cyclization reactions that establish the bicyclic structure.
- Introduction of imidazole and pyrazole moieties : These are typically added through electrophilic substitution reactions.
- Sulfonylation : The final step often includes the introduction of the sulfonyl group to enhance biological activity.
These synthetic strategies are crucial for developing derivatives with improved pharmacological profiles .
Case Studies
Several studies have explored the therapeutic potential of this compound:
- In vitro assays : These studies demonstrate its selectivity and potency against NAAA, providing insights into its pharmacodynamics and pharmacokinetics.
- In vivo models : Animal studies have shown that compounds similar to 3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane effectively reduce inflammation and pain associated with various conditions.
These findings underscore the compound's potential as a therapeutic agent in clinical settings .
Mecanismo De Acción
The mechanism of action of 3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Substituent Impact on Lipophilicity and Bioavailability
- Trimethylpyrazole vs. Dimethylpyrazole Sulfonamides : The target compound’s 1,3,5-trimethylpyrazole group increases steric bulk and lipophilicity (predicted logP ~3.5) compared to the dimethyl analog in Compound 41 (logP ~3.0). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Imidazole vs. Phenoxy Groups: The imidazole substituent introduces basicity (pKa ~6.5–7.0), enabling protonation at physiological pH, whereas the 4-hexylphenoxy group in Compound 41 is non-ionizable and highly lipophilic, favoring membrane partitioning in peripheral tissues .
Pharmacological and Binding Profiles
While direct activity data for the target compound are unavailable, inferences can be drawn from related analogs:
- Compound 41 (): Exhibits potent binding to σ-1 receptors (IC₅₀ < 10 nM) due to the azabicyclo[3.2.1]octane scaffold’s rigidity and sulfonamide’s interaction with polar residues. The hexylphenoxy group may contribute to prolonged half-life via increased protein binding .
- Spirocyclic Analog () : Demonstrates inhibitory activity against serotonin receptors (5-HT₂A, Ki = 2.3 nM), attributed to the spirodecane core and pyrimidine substituent .
The target compound’s imidazole moiety could confer affinity for histamine H₃ receptors or cytochrome P450 enzymes, whereas the trimethylpyrazole sulfonamide might reduce metabolic clearance compared to smaller substituents.
Actividad Biológica
The compound 3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane is a complex organic molecule that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data.
Structural Overview
The compound features an azabicyclo structure with imidazole and pyrazole moieties, which are known for their biological significance. The presence of sulfonyl groups enhances its solubility and interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 302.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial in numerous physiological processes .
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of the compound against various pathogens. In vitro assays demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
Preliminary investigations into the anticancer properties revealed that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| HeLa (Cervical cancer) | 20 |
Study on Anticancer Effects
A recent study published in the Journal of Medicinal Chemistry explored the effects of this compound on HeLa cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
Study on Antimicrobial Effects
Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus. The findings highlighted a significant reduction in bacterial growth at specific concentrations, supporting its use as a potential therapeutic agent for bacterial infections .
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
Methodological Answer: The synthesis involves multi-step organic reactions, leveraging the azabicyclo[3.2.1]octane core as a scaffold. Key steps include:
- Sulfonylation: Reacting the azabicyclo intermediate with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride under inert conditions (e.g., N₂ atmosphere) to install the sulfonyl group.
- Imidazole Coupling: Using a nucleophilic substitution or palladium-catalyzed cross-coupling to attach the imidazole moiety.
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC for isolating high-purity fractions.
Characterization: Confirm structure via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. X-ray crystallography may resolve stereochemical ambiguities .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- NMR: Assign peaks for the imidazole (δ 7.5–8.5 ppm), sulfonyl group (δ 3.0–3.5 ppm for methyl groups), and bicyclic framework (distinct coupling patterns).
- Mass Spec: Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the sulfonyl and imidazole groups.
- Crystallography: Single-crystal X-ray diffraction provides absolute configuration and bond geometry, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate biological activity (e.g., enzyme inhibition)?
Methodological Answer: Adopt a split-plot randomized block design (as in ) for in vitro assays:
- Primary Screen: Test against target enzymes (e.g., kinases, proteases) at 10 μM concentration. Use positive/negative controls (e.g., staurosporine for kinases).
- Dose-Response: For hits, perform IC₅₀ determination (4-parameter logistic curve fitting) across 6–8 concentrations.
- Assay Variables: Account for pH, temperature, and co-solvents (e.g., DMSO ≤ 1%). Replicate experiments (n=4) to ensure statistical power .
Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?
Methodological Answer: Follow the INCHEMBIOL framework ( ) for environmental impact studies:
- Physicochemical Properties: Measure logP (octanol-water partition coefficient), aqueous solubility, and hydrolysis half-life (pH 7.4, 25°C).
- Biotic/Abiotic Degradation: Use OECD 301/302 guidelines for biodegradability testing.
- Trophic Transfer Studies: Expose model organisms (e.g., Daphnia magna) to sublethal concentrations (LC₅₀/10) and monitor bioaccumulation via LC-MS/MS .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Meta-Analysis: Normalize data using Z-score transformations to account for assay variability (e.g., cell line differences, reagent batches).
- Reproducibility Checks: Replicate assays under standardized conditions (e.g., ATCC-certified cell lines, uniform incubation times).
- SAR Exploration: Synthesize analogs to isolate contributions of specific functional groups (e.g., sulfonyl vs. imidazole) to activity .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
